molecular formula C13H7Cl2N3O B11081660 2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole

2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole

Cat. No.: B11081660
M. Wt: 292.12 g/mol
InChI Key: HJFHBZQEQSTPRX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both pyridine and oxadiazole rings. It is known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dichlorobenzohydrazide with 4-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-5-(4-methylpyridyl)-1,3,4-oxadiazole
  • 2-(2,4-Dichlorophenyl)-5-(4-phenylpyridyl)-1,3,4-oxadiazole
  • 2-(2,4-Dichlorophenyl)-5-(4-ethylpyridyl)-1,3,4-oxadiazole

Uniqueness

2-(2,4-Dichlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and pyridyl groups enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C13H7Cl2N3O

Molecular Weight

292.12 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H7Cl2N3O/c14-9-1-2-10(11(15)7-9)13-18-17-12(19-13)8-3-5-16-6-4-8/h1-7H

InChI Key

HJFHBZQEQSTPRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)C3=CC=NC=C3

Origin of Product

United States

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